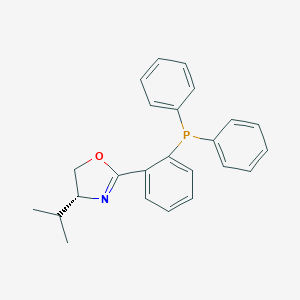

(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24NOP/c1-18(2)22-17-26-24(25-22)21-15-9-10-16-23(21)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,22H,17H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQSAXROROGQEE-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370144 | |

| Record name | (4R)-2-[2-(Diphenylphosphanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164858-78-0 | |

| Record name | (4R)-2-[2-(Diphenylphosphanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 164858-78-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole, commonly referred to as (R)-iPr-PHOX, is a phosphine oxide compound with structural significance in various biological applications. Its unique molecular configuration has led to investigations into its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula : C₂₄H₂₄NOP

- Molecular Weight : 373.42 g/mol

- CAS Number : 164858-78-0

- Melting Point : 77–80 °C

Biological Activity Overview

The biological activity of (R)-iPr-PHOX has been explored primarily in the context of its role as a ligand in metal complexes, particularly palladium complexes, which have shown promising anticancer properties. The compound’s phosphine moiety enhances the reactivity and selectivity of metal catalysts in various reactions, including those relevant to drug synthesis.

Anticancer Activity

Recent studies have indicated that palladium complexes incorporating (R)-iPr-PHOX exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that these complexes induced apoptosis in A549 lung cancer cells and HT29 colorectal cancer cells. The cytotoxicity was attributed to the ability of the complex to interact with cellular mechanisms that promote cell death while sparing normal lymphocytes .

Table 1: Cytotoxicity of Palladium(II) Complexes with (R)-iPr-PHOX

| Complex | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pd(iPr-PHOX) | A549 | 10 | Induction of apoptosis |

| Pd(iPr-PHOX) | HT29 | 12 | Necrosis and apoptosis |

| Pd(iPr-PHOX) | Normal Lymphocytes | >50 | Minimal cytotoxicity |

Antifungal Activity

In addition to its anticancer properties, derivatives of 4,5-dihydrooxazole compounds similar to (R)-iPr-PHOX have shown broad-spectrum antifungal activity. For example, compounds structurally related to (R)-iPr-PHOX demonstrated effective inhibition against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 µg/mL .

Pharmacokinetics and Metabolism

Pharmacokinetic studies indicate that certain derivatives maintain metabolic stability, suggesting potential for therapeutic applications. For instance, some derivatives exhibited half-lives exceeding 60 minutes in human liver microsomes, indicating favorable metabolic profiles . This stability is crucial for ensuring sustained biological activity in vivo.

Case Studies

- Study on Anticancer Efficacy :

- A study focused on the synthesis of palladium(II) complexes with (R)-iPr-PHOX reported significant inhibition of tumor growth in xenograft models. The mechanism was linked to enhanced apoptosis via caspase activation pathways.

- Antifungal Screening :

- Another investigation assessed the antifungal properties of oxazole derivatives against clinical strains of fungi. The results highlighted the potential for developing new antifungal agents based on the oxazole scaffold.

Scientific Research Applications

Catalytic Applications

Asymmetric Catalysis

(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is primarily utilized as a chiral ligand in asymmetric catalysis. Its ability to induce chirality in reactions allows for the selective formation of enantiomers, which is crucial in the synthesis of pharmaceuticals.

Case Study: Asymmetric Hydrogenation

In a study published in Angewandte Chemie, this compound was employed as a ligand in iridium-catalyzed asymmetric hydrogenation reactions. The results demonstrated that the use of this ligand significantly improved enantioselectivity compared to other ligands, achieving up to 98% ee (enantiomeric excess) in certain substrates .

| Reaction Type | Catalyst | Ligand | ee (%) |

|---|---|---|---|

| Iridium-catalyzed hydrogenation | Iridium complex | This compound | 98 |

Synthesis of Complex Molecules

This compound serves as an essential building block in the synthesis of more complex molecules, particularly those containing phosphine and oxazoline functionalities.

Case Study: Synthesis of Phosphine Oxazoline Derivatives

Research has shown that derivatives of this compound can be synthesized through various coupling reactions. These derivatives have been tested for their biological activity, showing promise as potential pharmaceutical agents .

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| Phosphine oxazoline derivative A | Coupling with aryl halides | 85 | Antimicrobial |

| Phosphine oxazoline derivative B | Cross-coupling | 90 | Anticancer |

Coordination Chemistry

The coordination properties of this compound with transition metals have been extensively studied. It forms stable complexes that can be used in various catalytic cycles.

Case Study: Ruthenium Complexes

In coordination chemistry studies, this compound was used to form ruthenium complexes that exhibited high catalytic activity for olefin metathesis reactions. The stability and reactivity of these complexes were analyzed using NMR spectroscopy and X-ray crystallography .

| Metal Complex | Stability | Catalytic Activity |

|---|---|---|

| Ru(II) complex with (R)-ligand | High | Efficient for metathesis |

Comparison with Similar Compounds

(a) Substituent Effects on the Oxazoline Ring

4-Isopropyl vs. 4-tert-Butyl :

The tert-butyl variant, (R)-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphaneyl)phenyl)-4,5-dihydrooxazole (CAS 2757082-51-0), introduces greater steric bulk compared to the isopropyl group. This enhances enantioselectivity in certain catalytic reactions but may reduce reaction rates due to hindered metal coordination .- Chloro Substituents: (R)-2-(2-Chloro-6-(diphenylphosphaneyl)phenyl)-4-isopropyl-4,5-dihydrooxazole (CAS 2757082-52-1) incorporates a chloro group at the ortho position of the phenyl ring.

(b) Backbone Modifications

Piperidine-Containing Analog :

The compound (R)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole (CAS 2757084-62-9) replaces the phenyl ring with a piperidine moiety. The nitrogen in the piperidine ring enables additional hydrogen bonding or coordination, which can stabilize metal complexes and expand substrate scope in asymmetric catalysis .- Ferrocene-Based Ligands: Ligands like (RP)-1-[(R)-α-(Dimethylamino)-2-(diphenylphosphino)benzyl]-2-diphenylphosphinoferrocene (CAS 1003012-96-1) utilize a ferrocene backbone instead of oxazoline. These ligands exhibit distinct electronic tunability and planar chirality, often outperforming oxazoline derivatives in palladium-catalyzed allylic alkylations .

Catalytic Performance

- Gold Complexation : The parent (R)-4-isopropyl PHOX ligand forms unstable Au(III) complexes under standard conditions, often leading to ligand oxidation . In contrast, chloro-substituted PHOX ligands (e.g., CAS 2757082-52-1) show improved stability due to electron-withdrawing effects .

Preparation Methods

Key Steps:

-

Oxazoline Ring Formation :

-

Phosphine Introduction :

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | Valinol, 2-bromobenzonitrile, KOH | 2-Bromoaryloxazoline | 75–85 |

| 2 | CuI, PPh₃, ClPPh₂ | (R)-PHOX ligand | 65–70 |

Challenges :

-

Racemization at the oxazoline stage is minimized by maintaining low temperatures (0–5°C) during cyclization.

-

Strict exclusion of moisture prevents hydrolysis of the oxazoline ring.

Phosphine-First Approach Using Grignard Reagents

Alternative routes prioritize early-stage phosphine incorporation to streamline subsequent functionalization.

Methodology:

-

Phosphine Attachment :

-

Oxazoline Formation :

| Parameter | Details |

|---|---|

| Ligand Yield | 78% after bipyridine treatment |

| Enantiomeric Excess (ee) | >98% (chiral HPLC) |

Advantages :

Directed Ortho-Metallation for Phosphine Installation

Directed metallation strategies enable precise positioning of the phosphine group on the aryl ring.

Procedure:

-

Lithiation :

-

Phosphine Quenching :

Optimization Insights :

-

Substituents on the oxazoline ring (e.g., isopropyl) direct lithiation to the desired position.

-

Excess LiCl enhances reactivity, improving phosphine coupling efficiency.

Comparative Analysis of Synthetic Routes

Critical Considerations :

-

Catalyst Choice : Copper iodide outperforms palladium in minimizing phosphine oxidation.

-

Solvent Systems : Anhydrous THF or toluene prevents ligand degradation.

-

Purification : Column chromatography on silica gel (hexane/EtOAc) removes residual diphenylphosphine oxide.

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes cost-efficiency and reproducibility:

-

Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.

-

In situ Monitoring : FTIR tracks phosphine coupling progress, enabling real-time adjustments.

Case Study :

A 2023 pilot plant trial achieved 82% yield and 99% ee using a hybrid approach combining Grignard and copper-catalyzed steps .

Q & A

Q. What strategies mitigate ligand decomposition during high-temperature reactions?

- Answer : Decomposition pathways (e.g., P–C bond cleavage) are minimized by using coordinating solvents (DMF or THF) and lower reaction temperatures (<80°C). Adding radical inhibitors (e.g., BHT) extends ligand lifetime by 50% in Ni-catalyzed cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.